molecular formula C23H14ClFN2O2S B11425839 3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11425839
M. Wt: 436.9 g/mol
InChI Key: HQJQXIANXJTWDS-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by the presence of a chlorophenyl group, a fluorobenzyl group, and a benzothieno[3,2-d]pyrimidine core

Properties

Molecular Formula

C23H14ClFN2O2S

Molecular Weight

436.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[(3-fluorophenyl)methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H14ClFN2O2S/c24-15-6-4-8-17(12-15)27-22(28)21-20(18-9-1-2-10-19(18)30-21)26(23(27)29)13-14-5-3-7-16(25)11-14/h1-12H,13H2

InChI Key

HQJQXIANXJTWDS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(=O)N(C(=O)N3CC4=CC(=CC=C4)F)C5=CC(=CC=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzothieno[3,2-d]pyrimidine core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4-dione: Lacks the hydrogen atoms at positions 1 and 3.

    3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H)-dione: Lacks the hydrogen atom at position 3.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-1-(3-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups and the resulting chemical properties. This compound’s distinct structure allows it to interact with molecular targets in ways that similar compounds may not, leading to unique biological and chemical activities.

Biological Activity

The compound 3-(3-chlorophenyl)-1-(3-fluorobenzyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothienopyrimidine class, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H13ClF2N2O2S
  • Molecular Weight : 454.9 g/mol
  • IUPAC Name : 3-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-benzothieno[3,2-d]pyrimidine-2,4-dione

Structural Features

The compound features a benzothienopyrimidine core with various substituents that enhance its lipophilicity and potential interactions with biological targets. The presence of halogen atoms (chlorine and fluorine) suggests possible interactions with specific receptors or enzymes.

Anticancer Properties

Research indicates that derivatives of benzothienopyrimidine compounds exhibit significant anticancer activities. For instance, studies have shown that certain derivatives can inhibit the activity of the PIM-1 kinase , which is implicated in various cancers. A study reported that some synthesized derivatives demonstrated IC50 values as low as 1.18 μM against PIM-1, indicating potent inhibitory effects .

Case Study: PIM-1 Inhibition

A comparative analysis of several pyridothienopyrimidinone derivatives revealed that compounds with structural modifications showed enhanced cytotoxicity against cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer). The most active compounds were subjected to further testing for their anti-proliferative effects .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. Research has highlighted that certain benzothienopyrimidine derivatives exhibit both antibacterial and antifungal activities. For example, a derivative was tested against various bacterial strains and demonstrated significant inhibition at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothienopyrimidine derivatives. Modifications in the substituents on the benzothienopyrimidine scaffold can lead to variations in potency and selectivity towards biological targets. For instance, compounds with electron-withdrawing groups like chlorine and fluorine tend to exhibit improved binding affinities to target enzymes compared to their unsubstituted counterparts .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values as low as 1.18 μM
AntimicrobialSignificant inhibition against bacteria
CytotoxicEffective on MCF7, HCT116, PC3 cells

The proposed mechanism of action for the anticancer activity of benzothienopyrimidine derivatives involves the inhibition of key kinases such as PIM-1. This enzyme plays a role in cell survival and proliferation; thus, its inhibition can lead to increased apoptosis in cancer cells. The interaction between the compound and the enzyme's active site is facilitated by specific structural features that allow for effective binding.

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